

Introduction: Understanding (Perfluoro-N-hexyl)ethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

[Get Quote](#)

(Perfluoro-N-hexyl)ethane, identified by CAS number 80793-17-5, is a highly fluorinated organic compound.[1][2] Its chemical structure, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, consists of a short ethyl group attached to a perfluorinated hexyl chain.[1][3] This structure places it within the broad class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[4] While research into its specific applications and mechanisms is still emerging, it finds use as an intermediate in the synthesis of pharmaceuticals and as an additive in agricultural formulations.[1] Its unique properties, such as high thermal stability and low surface tension, are characteristic of perfluoroalkanes.[1]

This guide provides a comprehensive, technically-focused overview of the safety, handling, and emergency protocols for **(Perfluoro-N-hexyl)ethane**, designed for researchers and professionals in drug development and life sciences. The causality behind each safety recommendation is explained to ensure a deep understanding of the risks and mitigation strategies.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. These properties dictate its behavior under various conditions and inform the selection of appropriate engineering controls and personal protective equipment.

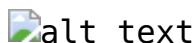
Table 1: Physicochemical Data for **(Perfluoro-N-hexyl)ethane**

Property	Value	Source
CAS Number	80793-17-5	[1] [2]
Molecular Formula	C ₈ H ₅ F ₁₃	[1] [2] [5]
Molecular Weight	348.1 g/mol	[1] [2]
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane	[1] [3] [5]
Synonyms	(Perfluorohex-1-yl)ethane, 1,1,1,2,2- Pentahydroperfluorooctane	[2] [6]
Appearance	Liquid	[6]
Boiling Point	121.2°C at 760 mmHg	[3]
Density	1.502 g/cm ³	[3]
Flash Point	34.4°C	[3]

Note: Data for some properties may be based on predictions or structurally similar compounds due to limited specific research on this molecule.[\[1\]](#)

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for **(Perfluoro-N-hexyl)ethane** is limited, information for structurally similar perfluorinated compounds provides a basis for hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.


Based on data for related compounds, the following GHS classifications are anticipated:

- Skin Irritation, Category 2 (H315): Causes skin irritation.[\[4\]](#)
- Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[\[4\]](#)

- Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4]

GHS Label Elements:

- Pictogram:

- Signal Word:Warning[6]

- Hazard Statements:

- H315: Causes skin irritation.[6][7]

- H319: Causes serious eye irritation.[6][7]

- H335: May cause respiratory irritation.[6][7]

- Precautionary Statements:

- P261: Avoid breathing vapors, mist, or spray.[4][7]

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [4][7]

- P312: Call a POISON CENTER or doctor if you feel unwell.[4]

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][8]

- P501: Dispose of contents/container to an approved waste disposal plant.[4]

Section 3: Toxicology and Health Effects

The toxicological profile of **(Perfluoro-N-hexyl)ethane** is not extensively characterized. However, the behavior of similar perfluorinated compounds provides critical insights. The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes.

- **Inhalation:** Vapors may cause irritation to the respiratory tract.[4][9][10] Symptoms can include coughing and shortness of breath.[10] Due to its volatility, vapor inhalation is a significant risk, especially when handled at elevated temperatures or in poorly ventilated areas.[11]
- **Skin Contact:** Causes skin irritation.[4][12] Prolonged or repeated contact with perfluorinated compounds can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.
- **Eye Contact:** Causes serious eye irritation.[4][12] Direct contact with the liquid or high concentrations of vapor can cause redness, pain, and potential damage to the cornea.
- **Ingestion:** May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[9][10]
- **Chronic Effects:** Research on the long-term effects of many PFAS compounds is ongoing. A key concern is their potential for bioaccumulation.[4] While specific data for this compound is scarce, it is prudent to handle it as a substance with unknown long-term health effects and minimize exposure.

Section 4: Emergency Procedures

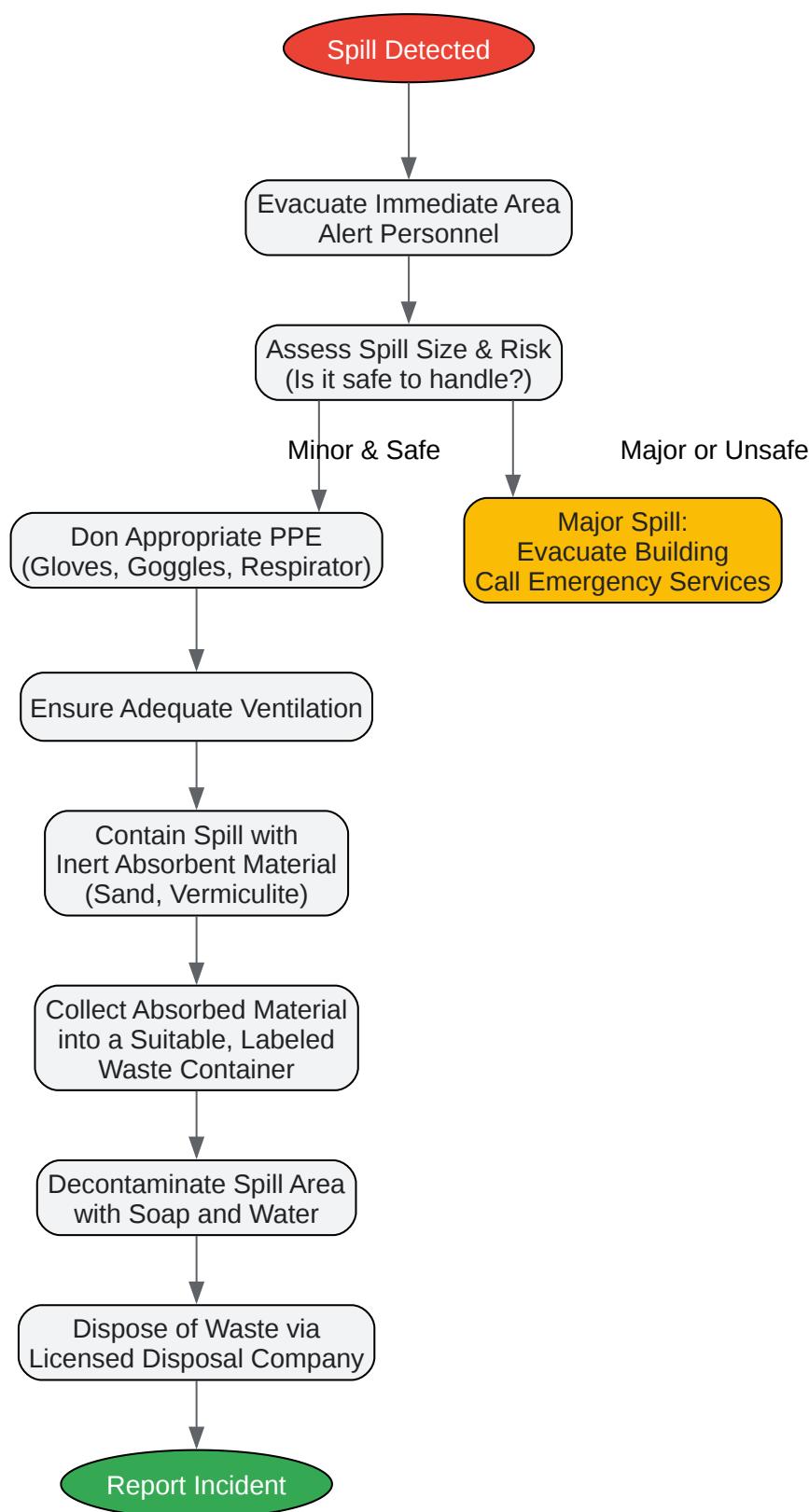
A systematic and pre-planned approach is critical for effectively managing emergencies involving chemical exposure or release.

First-Aid Measures

The immediate objective of first aid is to remove the individual from exposure and decontaminate safely.

- **General Advice:** If you feel unwell or in case of an accident, seek immediate medical advice and show the safety data sheet to the attending physician.[4][7]

- Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][9][10]
- Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9] If skin irritation persists, get medical advice.[4]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9][11] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[9][10] Never give anything by mouth to an unconscious person.[9] Get immediate medical aid.


Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] For larger fires, water spray or fog is appropriate.
- Specific Hazards: This compound is a liquid. Thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[9][12] Containers may rupture or explode if heated.[13]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear to prevent contact with skin and eyes.[9][14]

Accidental Release Measures

The primary goals are to contain the spill, prevent its entry into waterways, and ensure the safety of personnel.

Workflow for Accidental Spills

[Click to download full resolution via product page](#)

Caption: Workflow for responding to an accidental spill.

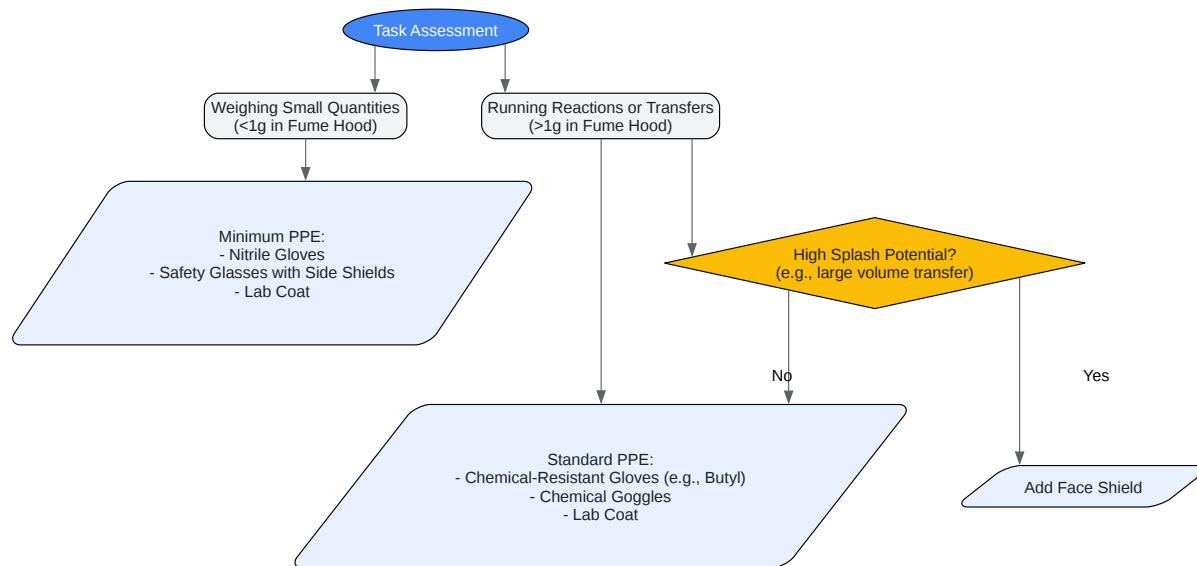
Protocol:

- Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation. Do not handle the spill without suitable protective equipment, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[4][9]
- Environmental Precautions: Prevent the spill from entering sewers, drains, or public waters. [4][7] As a PFAS compound, environmental release must be strictly avoided.[4]
- Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9] Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[7][9]

Section 5: Safe Handling, Storage, and Exposure Control

Proactive measures, including engineering controls and personal protective equipment, are paramount to minimizing exposure.

Engineering Controls


The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

- Primary Control: All procedures involving **(Perfluoro-N-hexyl)ethane** should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4]
- Safety Equipment: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task and potential for exposure.

PPE Selection Logic

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting appropriate PPE.

- Eye/Face Protection: Wear chemical safety goggles that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).^[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

- Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity prior to use.[7] Wear a standard laboratory coat.
- Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH/MSHA-approved respirator.[9]
- Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][9] Contaminated clothing should be removed and washed before reuse.[9]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[9][12] Do not breathe vapors or mist.[4]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] Keep the container tightly closed when not in use.[4][9][12]

Section 6: Stability, Reactivity, and Disposal

- Chemical Stability: The product is stable under normal handling and storage conditions.[4][9]
- Conditions to Avoid: Excess heat.[9]
- Incompatible Materials: Strong oxidizing agents.[4][9]
- Hazardous Decomposition Products: Under fire conditions, this compound can decompose to form carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas.[9]
- Disposal Considerations: This material is considered a "forever chemical" and should not be released into the environment.[4] Waste must be disposed of by a licensed and approved waste disposal company in accordance with all federal, state, and local regulations.[4][7] Do not dispose of it down the drain.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (Perfluoro-N-hexyl)ethane | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. bocsci.com [bocsci.com]
- 6. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. hess.com [hess.com]
- 14. alsafetydatasheets.com [alsafetydatasheets.com]
- To cite this document: BenchChem. [Introduction: Understanding (Perfluoro-N-hexyl)ethane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221996#perfluoro-n-hexyl-ethane-safety-data-sheet\]](https://www.benchchem.com/product/b1221996#perfluoro-n-hexyl-ethane-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com